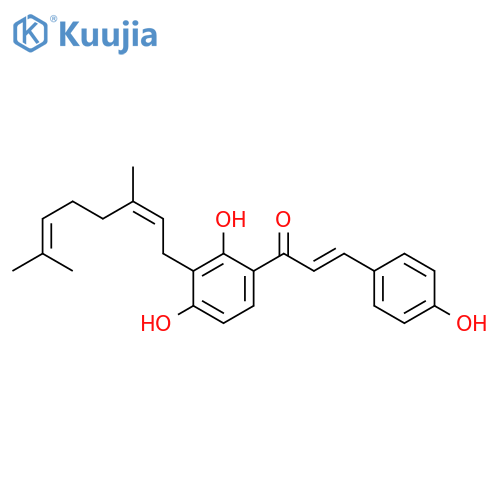Cas no 62949-76-2 (xanthoangelol)

xanthoangelol structure
xanthoangelol 化学的及び物理的性質
名前と識別子
-
- xanthoangelol
- (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-1-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxyphenyl}-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2',4,4'-Trihydroxy-3'-geranylchalcone
- 2-Propen-1-one, 1-(3-(3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (E,E)-
- 2-propen-1-one, 1-[3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)-, (2E)-
- 2-Propen-1-one, 1-[3-[(2E)-3,7-dimethyl-2,6-octadienyl]-2,4-dihydroxyphenyl]-3-(4-hyd
- LMPK12120053
- CHEMBL494083
- 62949-76-2
- E88642
- BDBM70842
- (2E)-1-(3-((2E)-3,7-DIMETHYL-2,6-OCTADIEN-1-YL)-2,4-DIHYDROXYPHENYL)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- 91D4GN26Z1
- (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-bis(oxidanyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- InChI=1/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7
- CS-0087769
- 2-Propen-1-one, 1-[3-[(2E)-3,7-dimethyl-2,6-octadienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)-, (2E)-
- AC-34303
- CC(C)=CCCC(C)=CCc1c(O)ccc(C(=O)C=Cc2ccc(O)cc2)c1O
- MLS000574837
- cid_643007
- (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- MS-26569
- NCGC00247541-01
- SCHEMBL454823
- UNII-91D4GN26Z1
- SCHEMBL5519362
- DTXSID301317693
- 2-PROPEN-1-ONE, 1-(3-((2E)-3,7-DIMETHYL-2,6-OCTADIEN-1-YL)-2,4-DIHYDROXYPHENYL)-3-(4-HYDROXYPHENYL)-, (2E)-
- HY-111588
- (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)-2-propen-1-one
- SMR000156234
- 1-[3-(3,7-Dimethyl-octa-2,6-dienyl)-2,4-dihydroxy-phenyl]-3-(4-hydroxy-phenyl)-propenone
- AKOS040740579
- DA-68728
-
- インチ: InChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+
- InChIKey: LRSMBOSQWGHYCW-MDGZPELGSA-N
- ほほえんだ: CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C
計算された属性
- せいみつぶんしりょう: 392.19884
- どういたいしつりょう: 392.19875937 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 392.5
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 7
じっけんとくせい
- 色と性状: Powder
- PSA: 77.76
xanthoangelol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0087769-1mg |
Xanthoangelol |
62949-76-2 | 98.36% | 1mg |
$600.0 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | E2231-5mg |
Xanthoangelol |
62949-76-2 | 99.87% | 5mg |
¥14963.57 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2863-20mg |
xanthoangelol |
62949-76-2 | ≥98% | 20mg |
¥4500元 | 2023-09-15 | |
| MedChemExpress | HY-111588-5mg |
Xanthoangelol |
62949-76-2 | 99.65% | 5mg |
¥2200 | 2024-07-19 | |
| TargetMol Chemicals | T13354-20 mg |
Xanthoangelol |
62949-76-2 | 98% | 20mg |
¥ 4,750 | 2023-07-10 | |
| TargetMol Chemicals | T13354-1 mL * 10 mM (in DMSO) |
Xanthoangelol |
62949-76-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2210 | 2023-09-15 | |
| MedChemExpress | HY-111588-10mg |
Xanthoangelol |
62949-76-2 | 99.65% | 10mg |
¥3300 | 2024-07-19 | |
| A2B Chem LLC | AH06970-1mg |
xanthoangelol |
62949-76-2 | 99% | 1mg |
$635.00 | 2024-04-19 | |
| TargetMol Chemicals | T13354-1mg |
Xanthoangelol |
62949-76-2 | 99.67% | 1mg |
¥ 883 | 2024-07-19 | |
| Aaron | AR00F6CM-1mg |
Xanthoangelol |
62949-76-2 | 95% | 1mg |
$186.00 | 2025-02-13 |
xanthoangelol 関連文献
-
Kyuichi Kawabata,Rie Mukai,Akari Ishisaka Food Funct. 2015 6 1399
-
Hongyan Zhang,Qiaoying Chang,Jian Li,Guoyu Qiu,Fuxiang Wu,Renyuan Zhu,Xingzhi Wang,Ming Su Anal. Methods 2023 15 2121
-
Tianshun Zhang,Yoko Yamashita,Michiko Yasuda,Norio Yamamoto,Hitoshi Ashida Food Funct. 2015 6 134
-
Kang Zhou,Song Yang,Shu-Ming Li Nat. Prod. Rep. 2021 38 2236
-
Yasukiyo Yoshioka,Yumi Samukawa,Yoko Yamashita,Hitoshi Ashida Food Funct. 2020 11 5498
62949-76-2 (xanthoangelol) 関連製品
- 28448-85-3(Bavachalcone)
- 76472-88-3(2-Propen-1-one,1-[2,4-dihydroxy-3-(3- methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-,(2E)-)
- 1776-30-3(2',4'-DIHYDROXYCHALCONE)
- 961-29-5(Isoliquiritigenin)
- 73692-50-9(Naringenin chalcone)
- 20784-50-3(Isobavachalcone)
- 115063-39-3(Desmethylxanthohumol)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62949-76-2)xanthoangelol

清らかである:99%
はかる:20mg
価格 ($):376.0